Evogliptin HCl

Description

Contextualization within Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Research

DPP-4 inhibitors represent a class of oral antihyperglycemic agents utilized in the management of type 2 diabetes mellitus. patsnap.comresearchgate.net The mechanism of action of these inhibitors centers on preventing the rapid degradation of incretin (B1656795) hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comdovepress.com These incretins are released by the intestine following food intake and play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic beta cells and suppressing glucagon (B607659) release from alpha cells in a glucose-dependent manner. patsnap.comresearchgate.net By inhibiting DPP-4, compounds like evogliptin (B1263388) HCl increase the half-life and concentration of active incretins, thereby enhancing glucose-stimulated insulin release and improving glycemic control. patsnap.comresearchgate.netalkemlabs.com

Research into DPP-4 inhibitors has sought to identify compounds with high potency, selectivity, and favorable pharmacokinetic profiles. Evogliptin has been identified as a potent and selective DPP-4 inhibitor. medkoo.com Studies have shown that evogliptin exhibits high selectivity for DPP-4 over other related enzymes, such as DPP8 and DPP9. alkemlabs.com This selectivity is considered important to minimize potential off-target effects. patsnap.com

Rationale for Academic Investigation of Evogliptin HCl

The academic investigation of this compound stems from its promising properties as a DPP-4 inhibitor and the potential for exploring its full pharmacological profile beyond glycemic control. Preclinical studies have demonstrated that evogliptin can improve insulin sensitivity and delay the onset of diabetes in animal models. medkoo.comopensciencepublications.com Research has also explored its effects on various metabolic parameters and its potential benefits in conditions beyond type 2 diabetes.

Detailed research findings highlight the potency of evogliptin. In in vitro studies, evogliptin has shown potent DPP-4 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.9 nM. researchgate.net Another study reported an IC50 of 3.0 ng/ml (7.5 nM) against human plasma DPP4 activity, demonstrating approximately 10-fold greater inhibitory activity compared to sitagliptin (B1680988) in that specific assay. alkemlabs.com

| Compound | Human Plasma DPP4 Inhibition IC50 |

| Evogliptin | 3.0 ng/ml (7.5 nM) |

| Sitagliptin | 13.9 ng/ml (34.1 nM) |

Table 1: Comparison of Evogliptin and Sitagliptin Inhibitory Potency against Human Plasma DPP4 Activity. alkemlabs.com

Academic research has also investigated the binding mode of evogliptin with human DPP-4, revealing a unique interaction pattern. Evogliptin non-covalently binds to the catalytic site of the enzyme. alkemlabs.com Specifically, the tert-butoxy (B1229062) residue of evogliptin interacts distinctly with Arg125 of human DPP4, and this hydrophobic interaction may contribute to its high binding affinity. alkemlabs.com

Beyond its effects on glucose metabolism, academic investigations have explored other potential therapeutic aspects. Studies in animal models have suggested that evogliptin may have beneficial effects on hepatic steatosis, inflammation, and fibrosis. medchemexpress.comresearchgate.netmedchemexpress.com Research has also indicated that evogliptin might attenuate pathological retinal angiogenesis by suppressing vascular endothelial growth factor (VEGF)-induced Arf6 activation, suggesting potential benefits in diabetic retinopathy. nih.gov These findings suggest potential applications and mechanisms of action for evogliptin that extend beyond its primary role in glucose regulation, providing a rationale for further academic exploration into its diverse biological effects. nih.govmdpi.com

Structure

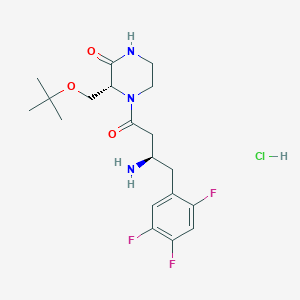

2D Structure

3D Structure of Parent

Properties

CAS No. |

1246960-27-9 |

|---|---|

Molecular Formula |

C19H27ClF3N3O3 |

Molecular Weight |

437.9 g/mol |

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;hydrochloride |

InChI |

InChI=1S/C19H26F3N3O3.ClH/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1H/t12-,16-;/m1./s1 |

InChI Key |

QHQXWMKKQNSBTC-VQZRABBESA-N |

SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.Cl |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.Cl |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DA-1229; DA 1229; DA1229; Evogliptin; Evogliptin hydrochloride. |

Origin of Product |

United States |

Molecular Mechanisms of Dipeptidyl Peptidase 4 Inhibition by Evogliptin Hcl

Enzymatic Inhibition Kinetics

The inhibitory action of Evogliptin (B1263388) HCl on the DPP-4 enzyme is characterized by its specific kinetic profile, which includes its mode of inhibition, selectivity against related enzymes, and comparative potency.

Competitive and Reversible Inhibition Modalities

Evogliptin HCl functions as a competitive and reversible inhibitor of the DPP-4 enzyme. This mode of action signifies that Evogliptin and the natural substrates of DPP-4 compete for binding to the active site of the enzyme. The inhibition is reversible, meaning that Evogliptin does not form a permanent, covalent bond with the enzyme. This allows for a dynamic and concentration-dependent inhibition of DPP-4 activity.

Selectivity Profile Against Closely Related Proteases (e.g., DPP-8/9)

A critical aspect of the pharmacological profile of this compound is its high selectivity for DPP-4 over other closely related proteases, such as dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). This high degree of selectivity is crucial for minimizing off-target effects. Research has demonstrated that Evogliptin is approximately 6,000 times more selective for DPP-4 than for DPP-8 and DPP-9. nih.gov This pronounced selectivity helps to ensure that the therapeutic action of Evogliptin is precisely targeted to the intended enzyme.

Comparative Analysis of Inhibitory Potency and Selectivity

The inhibitory potency of Evogliptin against DPP-4 is significant, with reported half-maximal inhibitory concentration (IC50) values of 0.9 nM in human plasma and 1.56 nM in cellular assays. nih.govnih.gov When compared to other DPP-4 inhibitors, Evogliptin demonstrates a high level of potency. The following tables provide a comparative overview of the inhibitory potency and selectivity of Evogliptin and other selected DPP-4 inhibitors.

| Compound | DPP-4 IC50 (nM) |

|---|---|

| Evogliptin | 0.9 - 1.56 |

| Sitagliptin (B1680988) | 358.45 |

| Vildagliptin | 62 |

| Saxagliptin | 50 |

| Linagliptin | 1 |

| Alogliptin | <10 |

| Compound | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

|---|---|---|

| Evogliptin | >6000 | >6000 |

| Sitagliptin | >2600 | >2600 |

| Vildagliptin | >200 | >200 |

| Saxagliptin | >400 | >75 |

| Linagliptin | >10000 | >10000 |

| Alogliptin | >10000 | >10000 |

Molecular Interactions with Dipeptidyl Peptidase-4 Enzyme

The high potency and selectivity of this compound are a direct result of its specific molecular interactions within the active site of the DPP-4 enzyme. X-ray crystallography studies of the Evogliptin-DPP-4 complex have elucidated these critical binding interactions.

Hydrophobic Interactions (e.g., Trifluorophenyl Moiety in S1 Pocket, Piperazine-2-one Moiety with Phe357 in S2 Extensive Subsite)

Specific hydrophobic interactions play a crucial role in anchoring Evogliptin within the DPP-4 active site. The trifluorophenyl moiety of Evogliptin fits snugly into the hydrophobic S1 pocket of the enzyme. Furthermore, the piperazine-2-one moiety of Evogliptin establishes a key hydrophobic interaction with the amino acid residue Phenylalanine 357 (Phe357), which is located in the S2 extensive subsite. These well-defined hydrophobic interactions are fundamental to the potent and selective inhibition of DPP-4 by Evogliptin.

Hydrogen Bonding Networks

A cornerstone of Evogliptin's high-potency inhibition of the DPP-4 enzyme lies in the formation of multiple, strategic hydrogen bonds within the enzyme's active site. nih.gov Central to this interaction is the (R)-β-amine group of Evogliptin, which establishes a robust hydrogen bonding network within the S2 pocket of the DPP-4 enzyme. researchgate.netnih.gov This intricate network of hydrogen bonds serves to anchor the inhibitor firmly within the active site, contributing significantly to its prolonged and effective inhibition of the enzyme. The precise geometry and strength of these bonds are critical determinants of Evogliptin's inhibitory power.

Critical Amino Acid Residue Interactions

The potent inhibitory activity of Evogliptin is further solidified by its specific interactions with key amino acid residues within the DPP-4 active site. researchgate.net Notably, the (R)-tert-butyl group of Evogliptin makes crucial contacts with Arg125. researchgate.netnih.gov Simultaneously, the piperazine-2-one moiety and the trifluorophenyl moiety of Evogliptin engage in hydrophobic interactions with Phe357, which is located in the S2 extensive subsite and the S1 pocket, respectively. researchgate.netnih.gov These specific interactions with Arg125 and Phe357 are instrumental in the high-potency inhibition observed with Evogliptin, highlighting the importance of these residues in the enzyme's function and as targets for inhibitor design. researchgate.netnih.gov

Crystal Structure Analysis of Evogliptin-DPP-4 Complexes

The unique binding mode of Evogliptin to the human DPP-4 enzyme has been elucidated through detailed crystal structure analysis. researchgate.netnih.gov These analyses reveal the precise orientation and conformation of Evogliptin within the DPP-4 active site, providing a molecular blueprint of the inhibitory mechanism. The crystal structures confirm the critical roles of the hydrogen bonding networks and the specific interactions with amino acid residues like Arg125 and Phe357. researchgate.netnih.gov By offering a three-dimensional view of the Evogliptin-DPP-4 complex, these studies have been invaluable in understanding the structural basis for Evogliptin's high potency and selectivity as a DPP-4 inhibitor. researchgate.net

Downstream Signaling Pathway Modulation

The inhibition of DPP-4 by Evogliptin sets in motion a series of beneficial downstream signaling events, primarily through the enhancement of the incretin (B1656795) system. ijcrt.orgnih.gov This modulation of signaling pathways is central to Evogliptin's therapeutic effects on glucose control.

Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) Elevation

DPP-4 is the primary enzyme responsible for the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). ijcrt.orgnih.gov By inhibiting DPP-4, Evogliptin effectively prevents the breakdown of these crucial hormones, leading to a significant increase in their circulating levels. researchgate.netijcrt.org Clinical studies have demonstrated that Evogliptin can raise postprandial active GLP-1 levels by 1.5 to 2.4 times compared to a placebo. ijcrt.org This elevation of both GLP-1 and GIP is a direct consequence of DPP-4 inhibition and is the foundational step in the downstream regulation of glucose metabolism. researchgate.netijcrt.org

Preclinical Pharmacological Investigations of Evogliptin Hcl

In Vitro Pharmacological Characterization

In vitro studies have been crucial in understanding the direct effects of Evogliptin (B1263388) HCl at the cellular level.

Cellular Assays for DPP-4 Activity Inhibition

Evogliptin is characterized as a competitive inhibitor of the DPP-4 enzyme opensciencepublications.comopensciencepublications.comresearchgate.net. Cellular assays have demonstrated that Evogliptin HCl potently inhibits DPP-4 activity in a dose-dependent manner researchgate.netresearchgate.net. This inhibition prevents the rapid degradation of incretin (B1656795) hormones, thereby enhancing their levels and activity informahealthcare.comnih.govresearchgate.net. Evogliptin has shown high selectivity for DPP-4, with significantly lower inhibitory effects on other related enzymes researchgate.netnih.gov.

Effects on Immune Function of T helper 1 (Th1) Cells

The effects of Evogliptin on the immune function of T helper 1 (Th1) cells have been investigated, specifically focusing on CD26/DPP4. In studies using pokeweed mitogen (PWM)-activated CD4+CD26+ H9 Th1 cells, Evogliptin treatment potently inhibited membrane DPP4 (mDPP4) enzymatic activity in a dose-dependent manner researchgate.netresearchgate.net. Importantly, despite inhibiting mDPP4 activity, Evogliptin did not significantly affect the cytokine profile or cell viability of these activated Th1 cells researchgate.netresearchgate.net. These findings suggest that while Evogliptin effectively inhibits DPP4 on Th1 cells, the signaling pathways responsible for cytokine expression function normally following treatment researchgate.netresearchgate.net.

In Vivo Preclinical Studies in Animal Models

In vivo studies using various animal models have provided insights into the effects of this compound on metabolic dysfunction.

Models of Metabolic Dysfunction

Preclinical studies have utilized animal models to evaluate the effects of this compound on metabolic parameters relevant to conditions like type 2 diabetes.

High-fat diet (HFD)-induced animal models have been used to assess the effects of this compound on insulin (B600854) sensitivity and other metabolic aspects. In HFD-fed mice and rats, Evogliptin treatment has demonstrated an improvement in insulin sensitivity opensciencepublications.comopensciencepublications.comresearchgate.netinformahealthcare.com. Studies have shown that Evogliptin can reduce whole body fat mass and increase the proportion of smaller adipocytes in obese mice researchgate.netresearchgate.net. Additionally, Evogliptin treatment has been associated with the amelioration of fatty liver, which is linked to increased insulin sensitivity researchgate.netresearchgate.netresearchgate.net. One study noted that while insulin sensitivity and plasma lipid levels were not significantly altered after four weeks of treatment in HFD-fed mice, a reduction in whole body fat mass was observed after two weeks researchgate.netresearchgate.net. The combination of Evogliptin with leucine (B10760876) in HFD-fed mice was found to prevent insulin resistance and reduce liver fat deposition informahealthcare.com.

Here is a summary of some preclinical findings in HFD-induced models:

| Model Type | Key Finding | Reference |

| High-Fat Diet Mice | Improved insulin sensitivity | opensciencepublications.comopensciencepublications.cominformahealthcare.com |

| High-Fat Diet Mice | Reduced whole body fat mass | researchgate.netresearchgate.net |

| High-Fat Diet Mice | Increased proportion of smaller adipocytes | researchgate.netresearchgate.net |

| High-Fat Diet Mice | Ameliorated fatty liver | researchgate.netresearchgate.net |

| High-Fat Diet Rats | Ameliorated fatty liver | researchgate.net |

| High-Fat Diet Mice (with Leucine) | Prevented insulin resistance, reduced liver fat | informahealthcare.com |

Streptozotocin-Induced Diabetic Models for Beta-Cell Dynamics

Streptozotocin (STZ) is commonly used to induce diabetes in animal models by targeting pancreatic beta cells mdpi.comnoblelifesci.com. Preclinical studies using STZ-induced diabetic mice have indicated that evogliptin may increase the neogenesis and multiplication of beta cells opensciencepublications.com. Beta cell function is crucial for insulin secretion and maintaining glucose homeostasis, and its impairment is a hallmark of diabetes nih.govbiochemia-medica.com.

Leptin Receptor Deficient (db/db) Mice Models for Diabetes Onset Delay

Leptin receptor deficient (db/db) mice are another widely used model for studying type 2 diabetes, characterized by obesity, insulin resistance, and eventual beta-cell dysfunction nih.gov. Studies using young db/db mice have suggested that evogliptin treatment can delay the onset of diabetes in this model opensciencepublications.com. Evogliptin treatment in db/db mice has been shown to reduce blood glucose and HbA1c levels and improve glucose tolerance researchgate.netnih.gov. However, some studies in db/db mice have reported that evogliptin did not influence body weight gain, which contrasts with findings from other publications researchgate.netnih.gov.

Studies on Non-Glycemic Biological Effects

Beyond its primary effects on glucose control, preclinical investigations have also revealed several non-glycemic benefits of this compound.

Hepatic Steatosis and Inflammation Attenuation

Evogliptin has demonstrated protective effects against hepatic steatosis (fatty liver) and inflammation in preclinical models nih.gov. Studies have shown that evogliptin treatment can reduce hepatic fatty burden and ameliorate fatty liver by increasing insulin sensitivity and suppressing lipogenesis nih.govnih.govresearchgate.net. In isolated liver cells, evogliptin inhibited inflammatory mediator release from Kupffer cells and hepatocytes, as well as hepatic stellate cell activation induced by cytokines nih.gov. Evogliptin treatment decreased the secretion of pro-inflammatory cytokines such as iNOS, TGF-β, IL1β, IL6, and TNFα from LPS-treated Kupffer cells nih.gov.

Renal Fibrosis Modulation (e.g., Unilateral Ureteral Obstruction Models)

Renal fibrosis is a common pathway leading to chronic kidney disease e-dmj.orgkrcp-ksn.org. The unilateral ureteral obstruction (UUO) model in mice is a well-characterized experimental model for studying renal fibrosis e-dmj.orgkrcp-ksn.orgnih.gov. Preclinical studies using the UUO model have shown that evogliptin can attenuate UUO-induced renal atrophy and tubulointerstitial fibrosis e-dmj.orgnih.gov. Immunohistochemistry and Western blotting have indicated that evogliptin treatment inhibits pro-fibrotic gene expression and extracellular matrix production e-dmj.orgnih.gov. The beneficial effects of evogliptin on renal fibrosis in this model appear to be mediated, in part, by the inhibition of the transforming growth factor-β/Smad3 signaling pathway e-dmj.orgnih.gov. These findings suggest that evogliptin's potential clinical applications could extend to treating kidney disease of non-diabetic origin e-dmj.orgnih.gov.

Anti-Inflammatory Properties in Preclinical Settings

Evogliptin has exhibited anti-inflammatory properties in various preclinical settings nih.govnih.gov. It has been suggested that evogliptin may exert its anti-inflammatory effects by reducing the release of inflammatory mediators and modulating the activity of immune cells . Studies have indicated that evogliptin can reduce levels of inflammatory signaling in liver cells nih.gov. Furthermore, elevated GLP-1 levels resulting from DPP-4 inhibition by evogliptin can contribute to the reduced production of various inflammatory cytokines nih.gov. In a model of inflammatory pain, evogliptin tartrate mirrored the anti-inflammatory pain relief observed with indomethacin (B1671933) nih.gov.

Impact on Basal Metabolic Rate

Preclinical studies in obese mice have investigated the impact of evogliptin on basal metabolic rate. Evogliptin has been shown to enhance basal metabolic rate without decreasing caloric intake informahealthcare.comresearchgate.netnih.gov. This finding suggests that evogliptin's effects on body composition may involve pathways beyond those mediated solely by GLP-1 nih.gov. Evogliptin treatment also increased the expression of Ppargc1a, a key metabolic regulator, in white adipose tissue, which is suggestive of potential metabolic alterations informahealthcare.comnih.gov.

Absorption, Distribution, Metabolism, and Excretion Adme Research of Evogliptin Hcl Preclinical/in Vitro Focus

Absorption Characteristics in Animal Models

Studies in animal models have explored the oral absorption of evogliptin (B1263388), a key factor for its therapeutic use as an oral antidiabetic agent.

Influence of Food Matrix on Absorption in Animal Models

Research into the effect of food on evogliptin absorption in animal models suggests that the presence of food does not significantly impact its uptake. Studies have shown that the mean concentration-time curve and the time to reach maximum concentration (Tmax) in the fed state were similar to those in the fasting state in animal models informahealthcare.com. This indicates that evogliptin absorption is not substantially affected by the food matrix in these preclinical systems.

Distribution Profile in Preclinical Systems

The distribution of evogliptin within the body has been examined in preclinical systems to understand its tissue penetration and binding characteristics.

Tissue Distribution Studies (e.g., in vivo animal models)

Non-clinical studies have established that evogliptin is quickly distributed in body tissues. geropharm.com However, specific data on the extent of distribution to individual tissues in animal models, beyond general statements, were not extensively detailed in the provided information, with one source noting exclusion from heart tissue and mesentery in non-clinical studies. geropharm.com Animal studies using [14C]evogliptin tartrate in rats and dogs allowed for the analysis of radioactivity levels in various samples, providing indirect evidence of distribution. nih.gov

Plasma Protein Binding Characteristics

Evogliptin exhibits moderate binding to plasma proteins. Studies have reported that approximately 46% of evogliptin binds with plasma proteins. alkemlabs.comgeropharm.comhumanjournals.com The distribution of evogliptin between whole blood and plasma is reported to be nearly identical. geropharm.comhumanjournals.com

Placental and Lactational Transfer in Animal Models

Studies in pregnant and lactating animal models have investigated the potential for evogliptin to cross the placental barrier and be secreted into milk. Results from animal studies showed that evogliptin was detected in the bloodstream of fetuses across the placenta, with levels up to 61.7% in pregnant rats and 14.1% in pregnant rabbits 2 hours after administration. alkemlabs.comhumanjournals.com This indicates that evogliptin can transfer to the fetus in these species. Furthermore, animal studies have revealed that evogliptin is secreted in the milk of lactating rats. alkemlabs.comgeropharm.comhumanjournals.com

Evogliptin HCl is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Its ADME profile, particularly its metabolism, has been investigated in preclinical and in vitro studies.

Metabolic Pathways and Enzyme Systems

The metabolism of evogliptin involves both Phase I and Phase II biotransformation processes, primarily occurring in the liver.

Identification of Major Metabolites (e.g., M7, M8, M16)

In vitro and in vivo studies have identified several metabolites of evogliptin. In human liver preparations, five metabolites, M1-M5, were characterized: 4-oxoevogliptin (M1), 4(S)-hydroxyevogliptin (M2), 4(R)-hydroxyevogliptin (M3), 4(S)-hydroxyevogliptin glucuronide (M4), and evogliptin N-sulfate (M5). nih.gov In other studies, M7 and M8 are referred to as mono-hydroxylated metabolites, and M16 as a glucuronide metabolite. alkemlabs.comalkemlabs.com Specifically, M7 is identified as 4(S)-hydroxyevogliptin and M8 as 4(R)-hydroxyevogliptin. nih.govresearchgate.netresearchgate.netnih.gov M16 is a glucuronide conjugate of M7. nih.gov

Evogliptin is metabolized through oxidation to M7 and M8, sulfation to M13 (which is likely M5 based on other sources), and subsequent glucuronide conjugation of M7 to M16. nih.gov In human liver, the formation of M2 and M3 from evogliptin occurs via hydroxylation, M5 via sulfation, M1 from M2 and M3 via dehydrogenation, and M4 from M2 via glucuronidation. nih.gov

Cytochrome P450 (CYP) Isoenzyme Involvement (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes play a significant role in the Phase I metabolism of evogliptin. CYP3A4/5 is the major enzyme responsible for the hydroxylation of evogliptin to form 4(S)-hydroxyevogliptin (M2/M7) and 4(R)-hydroxyevogliptin (M3/M8). nih.govresearchgate.netnih.gov In vitro studies using human cDNA-expressed CYPs confirmed that CYP3A4 is primarily responsible for the formation of M7 and M8, with a minor contribution from CYP3A5. nih.govresearchgate.netresearchgate.net An anti-CYP3A4 antibody significantly inhibited the formation of M2 and M3 in pooled human liver microsomes, further supporting the major role of CYP3A4. nih.gov

In vitro studies have also indicated that evogliptin does not significantly inhibit the activities of various CYP isoenzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4, up to a concentration of 50 μM. alkemlabs.comalkemlabs.com Furthermore, evogliptin showed negligible potential for inducing CYP1A2, 2B6, and 3A4 in cryopreserved human hepatocytes. alkemlabs.com

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoenzyme Involvement (e.g., UGT2B7)

Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes are involved in the Phase II metabolism of evogliptin metabolites, specifically glucuronidation. UGT2B4 and UGT2B7 are the enzymes responsible for the glucuronidation of 4(S)-hydroxyevogliptin (M2/M7) to form 4(S)-hydroxyevogliptin glucuronide (M4/M16). nih.govresearchgate.netnih.gov UGT2B7 plays a major role in the glucuronidation of M7 to M16. alkemlabs.comalkemlabs.com

In Vitro Metabolic Profiles in Liver Preparations (e.g., Human Hepatocytes, Microsomes, S9 Fractions)

In vitro metabolic studies using human liver preparations have been crucial in identifying evogliptin metabolites and the enzymes involved. Incubation of evogliptin with human hepatocytes resulted in the formation of five metabolites: M1, M2, M3, M4, and M5. nih.govnih.gov Studies using human liver S9 fractions in the presence of NADPH and PAPS identified M2, M3, and M5. nih.gov Incubation of 4(S)-hydroxyevogliptin (M2) with pooled human liver microsomes in the presence of NADPH and UDPGA led to the formation of M4 and M1. nih.gov These studies collectively demonstrate the metabolic pathways of evogliptin in the human liver, involving both CYP-mediated oxidation and UGT-mediated glucuronidation.

Pharmacological Activity Assessment of Metabolites

Preclinical data indicate that the five identified metabolites (M1-M5) have no DPP-4 inhibiting activity. geropharm.com While some sources initially stated the pharmacological activity of M7 and M8 was unknown researchgate.netdovepress.comscienceopen.com, later information confirms that the metabolites generally lack DPP-4 inhibitory activity. geropharm.com

Excretion Pathways

Based on studies in healthy volunteers, evogliptin is excreted via both hepatic and renal routes in similar proportions. informahealthcare.com Following oral administration of [¹⁴C]-evogliptin, an average of 88.9% of the total radioactivity was recovered in excreta over 240 hours, with 46.1% excreted via urine and 42.8% via feces. nih.gov This suggests that both renal and hepatic excretion (including biliary excretion of metabolites) contribute significantly to the elimination of evogliptin and its metabolites.

Renal Excretion Characteristics (Animal Studies)

Studies conducted in male rats and dogs using [14C]evogliptin tartrate have provided quantitative data on the renal excretion of evogliptin and its related metabolites. Following a single oral dose, the cumulative amount of radioactivity excreted in the urine up to 168 hours was measured. In rats, urinary excretion accounted for 29.7% of the administered dose. nih.gov In dogs, the extent of urinary excretion was higher, reaching 43.3% of the given dose over the same 168-hour period. nih.gov These findings indicate that renal excretion is a notable, though not the sole, pathway for the elimination of evogliptin-related material in these preclinical species. Evogliptin itself was identified as the major component excreted in the urine of both rats and dogs. nih.gov

Biliary and Fecal Excretion Contributions (Animal Studies)

The total recovery of radioactivity in urine, feces, and expired air up to 168 hours post-administration was high in both species, indicating comprehensive collection and accounting for the administered dose. nih.gov In rats, the total recovery was 96.7%, while in dogs, it was 96.8%. nih.gov These mass balance data demonstrate that the majority of the administered dose of evogliptin tartrate and its metabolites was recovered in the excreta, with minimal amounts eliminated as expired air. The substantial recovery in feces suggests a significant role for biliary excretion or incomplete absorption in the elimination of evogliptin-related compounds in these animal models. Similar to urinary excretion, evogliptin was found to be the major component excreted in the feces of both rats and dogs. nih.gov

The following table summarizes the excretion data in rats and dogs:

| Species | Route of Excretion | Percentage of Administered Dose (0-168 h) |

| Rat | Urine | 29.7% |

| Rat | Feces | 66.5% |

| Rat | Expired Air | Not specified quantitatively, included in total |

| Rat | Total (Urine + Feces + Expired Air) | 96.7% |

| Dog | Urine | 43.3% |

| Dog | Feces | 53.5% |

| Dog | Expired Air | Not specified quantitatively, included in total |

| Dog | Total (Urine + Feces + Expired Air) | 96.8% |

Note: Data derived from studies using [14C]evogliptin tartrate. nih.gov

Investigation of Drug Drug Interactions at the Mechanistic Level

Cytochrome P450 (CYP) Enzyme Modulation Studies

Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs. Modulation of CYP enzyme activity (inhibition or induction) by a co-administered drug can significantly alter the exposure of substrates of those enzymes.

In Vitro Inhibition Potential (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

In vitro studies have assessed the inhibitory potential of evogliptin (B1263388) against a panel of major human CYP enzymes. Research indicates that evogliptin did not significantly inhibit the activities of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 enzymes. researchgate.netalkemlabs.comresearchgate.net This suggests a low likelihood of evogliptin causing clinically significant pharmacokinetic interactions by inhibiting the metabolism of drugs that are substrates for these CYP isoforms.

| CYP Enzyme | In Vitro Inhibition Potential |

| CYP1A2 | No significant inhibition |

| CYP2B6 | No significant inhibition |

| CYP2C8 | No significant inhibition |

| CYP2C9 | No significant inhibition |

| CYP2C19 | No significant inhibition |

| CYP2D6 | No significant inhibition |

| CYP3A4 | No significant inhibition |

In Vitro Induction Potential (e.g., CYP1A2, 2B6, 3A4)

In addition to inhibition, the potential of evogliptin to induce CYP enzymes has been investigated in vitro. Studies have shown that evogliptin did not result in the induction of CYP1A2, 2B6, and 3A4 enzymes. researchgate.netalkemlabs.comresearchgate.net This finding further supports a low potential for evogliptin to alter the pharmacokinetics of co-administered drugs by inducing CYP-mediated metabolism.

| CYP Enzyme | In Vitro Induction Potential |

| CYP1A2 | No induction |

| CYP2B6 | No induction |

| CYP3A4 | No induction |

Transporter Protein Interactions

Transporter proteins play a critical role in the absorption, distribution, metabolism, and excretion of drugs. Interactions with transporter proteins can lead to altered drug exposure.

P-glycoprotein (P-gp) Substrate and Inhibition Studies

In vitro studies have indicated that evogliptin is a substrate of P-glycoprotein (P-gp). alkemlabs.comnih.gov P-gp is an efflux transporter that can limit the absorption of its substrates from the intestine and facilitate their excretion. pensoft.netd-nb.info However, despite being a P-gp substrate, evogliptin did not inhibit transport mediated by P-gp in in vitro studies. alkemlabs.comnih.gov This suggests that while P-gp may influence the transport of evogliptin, evogliptin is unlikely to inhibit P-gp and affect the pharmacokinetics of other P-gp substrate drugs.

| Transporter | Substrate Potential | Inhibition Potential |

| P-glycoprotein (P-gp) | Substrate | No inhibition |

Breast Cancer Resistance Protein (BCRP) Substrate and Inhibition Studies

The Breast Cancer Resistance Protein (BCRP) is another efflux transporter that can influence drug disposition. In vitro studies have suggested that evogliptin is a weak BCRP substrate. alkemlabs.com Similar to P-gp, evogliptin did not inhibit BCRP-mediated transport in in vitro studies. alkemlabs.com Therefore, evogliptin is considered unlikely to cause interactions with drugs that are substrates of BCRP.

| Transporter | Substrate Potential | Inhibition Potential |

| Breast Cancer Resistance Protein (BCRP) | Weak Substrate | No inhibition |

Mechanistic Assessment of Interactions with Concomitant Medications (Preclinical/In Vitro)

Based on the in vitro studies evaluating CYP enzyme modulation and transporter protein interactions, evogliptin demonstrates a low potential for causing pharmacokinetic drug-drug interactions through these mechanisms. alkemlabs.com While evogliptin is metabolized primarily by CYP3A4, it does not inhibit or induce major CYP enzymes. alkemlabs.comresearchgate.netnih.govresearchgate.net Furthermore, although it is a substrate for P-gp and a weak substrate for BCRP, it does not inhibit these transporters. alkemlabs.comnih.gov These preclinical findings suggest that evogliptin is unlikely to significantly alter the exposure of drugs that are substrates of these enzymes and transporters at clinical doses. alkemlabs.com

Interactions with Other Antidiabetic Agents (e.g., Metformin (B114582), Pioglitazone (B448), Glimepiride (B1671586), SGLT2 Inhibitors)

Studies have investigated the pharmacokinetic (PK) and pharmacodynamic (PD) interactions of evogliptin when co-administered with other antidiabetic medications.

Metformin: Co-administration of evogliptin and metformin has been evaluated. A study in healthy male subjects assessed the PK and PD interactions between evogliptin (5 mg once daily) and metformin immediate-release (1,000 mg twice daily). The study found that co-administration of evogliptin and metformin did not result in clinically significant pharmacokinetic interactions. For evogliptin, the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for the steady-state maximum plasma concentration (Cmax,ss) and the area under the concentration-time curve during the dosing interval at steady-state (AUCτ,ss) when given with metformin compared to evogliptin alone were 1.06 (1.01–1.12) and 1.02 (0.99–1.06), respectively. nih.govresearchgate.netnih.gov For metformin, co-administration with evogliptin slightly reduced the Cmax,ss and AUCτ,ss values compared to metformin alone, with GMRs (90% CI) of 0.84 (0.79–0.89) and 0.94 (0.89–0.98), respectively. nih.govresearchgate.netnih.gov These values were within the range typically considered for bioequivalence, suggesting no significant PK interaction. nih.govresearchgate.netnih.gov Pharmacodynamically, the combination of evogliptin and metformin demonstrated increased active glucagon-like peptide-1 (GLP-1) levels and a greater reduction in glucose compared to either monotherapy, indicating an additive glucose-lowering effect. nih.govresearchgate.netnih.gov

Glimepiride: The potential for PK and PD interactions between evogliptin and glimepiride, a sulfonylurea, has also been examined. A study in healthy male subjects receiving multiple doses of evogliptin (5 mg) and glimepiride (4 mg) alone or in combination found no significant alteration in their plasma and urine PK profiles when co-administered. nih.govnih.govscienceopen.com For evogliptin, the GMRs (90% CI) for Cmax,ss and AUCτ,ss of the combination compared to evogliptin alone were 1.02 (0.98–1.06) and 0.97 (0.95–1.00), respectively. nih.govnih.govscienceopen.com For glimepiride, the corresponding values for the combination compared to glimepiride alone were 1.08 (1.01–1.17) and 1.08 (1.02–1.14), respectively. nih.govnih.govscienceopen.com These GMRs and CIs were within the regulatory bioequivalence criteria of 0.8-1.25, indicating no significant PK interaction. nih.govnih.govscienceopen.com The combination therapy resulted in a greater decrease in glucose excursion compared to either evogliptin or glimepiride monotherapy, suggesting an additive glucose-lowering effect. nih.govnih.govscienceopen.com

SGLT2 Inhibitors: Evogliptin has been studied in combination with SGLT2 inhibitors. Multiple administrations of evogliptin (5 mg) and empagliflozin (B1684318) (25 mg), an SGLT2 inhibitor, did not show clinically meaningful changes in the pharmacokinetics of either drug. alkemlabs.com This suggests a low likelihood of significant PK interactions between evogliptin and empagliflozin.

Pioglitazone: Specific detailed research findings on the drug-drug interaction between evogliptin and pioglitazone were not prominently available in the provided search results. However, general principles of interaction with other antidiabetic agents would apply, considering the distinct mechanisms of action.

The following table summarizes the pharmacokinetic interaction findings for evogliptin with metformin and glimepiride:

| Co-administered Drug | Evogliptin PK Parameter (GMR (90% CI) vs Evogliptin Alone) | Co-administered Drug PK Parameter (GMR (90% CI) vs Drug Alone) | Conclusion on PK Interaction | Source |

| Metformin | Cmax,ss: 1.06 (1.01–1.12) AUCτ,ss: 1.02 (0.99–1.06) | Cmax,ss: 0.84 (0.79–0.89) AUCτ,ss: 0.94 (0.89–0.98) | No clinically significant PK interaction | nih.govresearchgate.netnih.gov |

| Glimepiride | Cmax,ss: 1.02 (0.98–1.06) AUCτ,ss: 0.97 (0.95–1.00) | Cmax,ss: 1.08 (1.01–1.17) AUCτ,ss: 1.08 (1.02–1.14) | No significant PK interaction | nih.govnih.govscienceopen.com |

Note: GMR = Geometric Mean Ratio; CI = Confidence Interval; Cmax,ss = maximum plasma concentration at steady-state; AUCτ,ss = area under the curve during the dosing interval at steady-state; PK = Pharmacokinetic.

General Principles of Interaction with Hypoglycemic and Hyperglycemic Agents

Evogliptin's mechanism of action as a DPP-4 inhibitor involves preventing the rapid degradation of incretin (B1656795) hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). These incretins enhance glucose-dependent insulin (B600854) secretion from pancreatic beta cells and suppress glucagon (B607659) secretion from pancreatic alpha cells, ultimately leading to lower blood glucose levels. nih.govresearchgate.netnih.gov

When evogliptin is combined with other hypoglycemic agents that have different mechanisms of action, additive glucose-lowering effects can occur. This is consistent with the observed additive PD effects when evogliptin is co-administered with metformin (which primarily reduces hepatic glucose production and improves insulin sensitivity) or glimepiride (which stimulates insulin secretion). nih.govresearchgate.netnih.govnih.govnih.govscienceopen.com The potential for hypoglycemia may be increased when evogliptin is combined with insulin secretagogues (like sulfonylureas) or insulin itself, due to their direct effects on insulin levels or action. drugbank.com

Conversely, agents that can increase blood glucose levels (hyperglycemic agents) may potentially counteract the glucose-lowering effects of evogliptin. While specific interactions with hyperglycemic agents were not detailed for evogliptin in the provided results, general principles suggest that medications known to elevate blood glucose, such as corticosteroids or certain diuretics, could potentially impact the effectiveness of evogliptin in glycemic control. drugbank.com Monitoring of blood glucose levels is important when co-administering evogliptin with agents known to affect glucose homeostasis in either direction.

Analytical Methodologies for Evogliptin Hcl Characterization and Quantification

Spectrophotometric Techniques

Spectrophotometric methods offer a simple, rapid, and economical approach for the analysis of Evogliptin (B1263388) HCl, particularly in bulk and tablet formulations. ijpsonline.comijpsonline.comresearchgate.net

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is a widely used technique for the quantitative estimation of Evogliptin HCl due to its chromophoric properties, which allow it to absorb UV light. wjpmr.comijpsonline.comijpsonline.comresearchgate.net Studies have shown that Evogliptin exhibits maximum absorbance (λmax) in the UV region when dissolved in suitable solvents. For instance, a λmax of 260 nm has been reported for Evogliptin tartrate in methanol (B129727) ijnrd.org, while another study using water as a solvent found the λmax at 266 nm ijpsonline.comijpsonline.comresearchgate.net. When analyzed in combination with other drugs like metformin (B114582) hydrochloride, Evogliptin has shown a λmax at 267.0 nm in water. wjpmr.combrjac.com.br

UV spectrophotometric methods for this compound have been developed and validated according to ICH guidelines, demonstrating linearity, accuracy, and precision. ijpsonline.comijpsonline.comresearchgate.net A method using water as a solvent showed linearity in the range of 2-48 µg/ml with a correlation coefficient of 0.996. ijpsonline.comijpsonline.comresearchgate.net Accuracy studies using a spiking method showed recoveries ranging from 97.07% to 106.13%. ijpsonline.comijpsonline.comresearchgate.net The percentage relative standard deviation (% RSD) for intra-day precision was 0.44 and for inter-day precision was 0.59, indicating good precision. ijpsonline.comijpsonline.comresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 1.1 µg/ml and 3.33 µg/ml, respectively. ijpsonline.comijpsonline.comresearchgate.net

Below is a table summarizing some reported UV spectrophotometric parameters for Evogliptin:

| Solvent | Maximum Wavelength (λmax) | Linearity Range (µg/ml) | Correlation Coefficient (R²) | LOD (µg/ml) | LOQ (µg/ml) | Reference |

| Methanol | 260 nm | - | - | - | - | ijnrd.org |

| Water | 266 nm | 2-48 | 0.996 | 1.1 | 3.33 | ijpsonline.comijpsonline.comresearchgate.net |

| Water (with MFH) | 267.0 nm | 10-100 | 0.9986 | - | - | wjpmr.combrjac.com.br |

| Water (with MFH) | 267 nm | 20-120 | 0.999 | 2.39 | 7.253 | ajpaonline.comdntb.gov.ua |

Derivative Spectrophotometric Methods

Derivative spectrophotometry is a technique that can enhance the resolution of overlapping spectra and eliminate interference from excipients or co-formulated drugs. For Evogliptin tartrate, a derivative spectrophotometric method has been developed and validated. dntb.gov.uaijper.org This method utilized water as a solvent and determined the maximum absorption at 267 nm in the zero-order spectrum (D0). ijper.org The first and second derivative wavelengths were measured at 275 nm and 277 nm, respectively. ijper.org The method demonstrated linearity in the concentration range of 20-120 μg/ml for Evogliptin tartrate with a good correlation coefficient. dntb.gov.uaijper.org Validation according to ICH guidelines showed excellent accuracy (98%-101% recovery) and precision (% RSD < 2%), indicating its suitability for routine analysis. ijper.org

Chromatographic Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the separation, identification, and quantification of this compound, offering higher specificity and sensitivity compared to spectrophotometric methods, especially in complex matrices or for stability studies. wjpmr.comglobalresearchonline.netijnrd.orghumanjournals.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC methods for this compound involve the separation of the compound based on its interaction with a stationary phase and a mobile phase, followed by detection, commonly using a UV detector. globalresearchonline.netijnrd.orghumanjournals.comresearchgate.netresearchgate.netijprajournal.com Various HPLC methods have been developed for the estimation of Evogliptin in bulk and pharmaceutical dosage forms. humanjournals.comijprajournal.com These methods often involve reversed-phase columns and specific mobile phase compositions to achieve optimal separation. globalresearchonline.netijnrd.orghumanjournals.comresearchgate.netresearchgate.netijprajournal.com Detection wavelengths typically range from 205 nm to 265 nm, depending on the mobile phase composition and the presence of other compounds. globalresearchonline.netijnrd.orghumanjournals.comijprajournal.com

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC used for the analysis of this compound. wjpmr.comglobalresearchonline.netijnrd.orghumanjournals.comresearchgate.netresearchgate.netijprajournal.combiomedicineonline.orgijpsnonline.comresearchgate.net In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a mixture of water or an aqueous buffer and a polar organic solvent like methanol or acetonitrile (B52724). globalresearchonline.netijnrd.orghumanjournals.comresearchgate.netresearchgate.netijprajournal.com Several RP-HPLC methods have been reported for the determination of Evogliptin, both individually and in combination with other drugs like metformin hydrochloride. wjpmr.comresearchgate.netresearchgate.netbiomedicineonline.orgijpsnonline.comresearchgate.net

Typical parameters for RP-HPLC methods include using C18 columns globalresearchonline.netijnrd.orgresearchgate.netresearchgate.netijprajournal.comijpsnonline.comresearchgate.net, mobile phases consisting of combinations of buffers (e.g., potassium dihydrogen phosphate (B84403) buffer, phosphate buffer) and organic solvents (e.g., methanol, acetonitrile) globalresearchonline.netijnrd.orgresearchgate.netresearchgate.netijprajournal.combiomedicineonline.orgijpsnonline.comresearchgate.net, and flow rates around 1.0 mL/min. globalresearchonline.netijnrd.orgresearchgate.netijprajournal.combiomedicineonline.org Detection is commonly performed at wavelengths such as 228 nm, 260 nm, or 265 nm. globalresearchonline.netijnrd.orgijprajournal.combiomedicineonline.org Retention times for Evogliptin vary depending on the specific chromatographic conditions, with reported values ranging from approximately 3.463 minutes to 7.03 minutes. globalresearchonline.netijnrd.orgijpsnonline.comresearchgate.net

Here's a summary of some reported RP-HPLC conditions for Evogliptin:

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Zodiac C18 (150mm × 4.6mm, 5µm) | Solvent A: 20mM KH₂PO₄ water-methanol (70:30, v/v); Solvent B: acetonitrile-methanol (90:10, v/v) | 1.0 | 260 | 3.463 | ijnrd.org |

| Waters XTerra RP-18 (150X4.6 mm, 3.5μ) | Acetonitrile: KH₂PO₄: Methanol (50:40:10% v/v) | 1.0 | 228 | 4.468 (EGT) | wjpmr.comresearchgate.netresearchgate.netbiomedicineonline.org |

| Hypersil BDS C18 (250mm × 4.6mm, 5µm) | Buffer: Methanol (45:55 v/v) | 1.0 | 265 | 5.310 | globalresearchonline.net |

| ACCLAIMED mix mode HILIC-1 (5µ, 150 X 4.6 mm ID) | Ammonium acetate- acetonitrile (30:70 v/v) | 1.0 | 205 | 4.8 | humanjournals.com |

| ODS 5 µm (4.6 mm X 250 mm) C18 | Methanol:water:acetonitrile (70:20:10) and Octane 1 sulphonic acid sodium salt powder | 1.0 | 265 | 3.6 | ijprajournal.com |

| Symmetry C-18 (4.6×150mm, 5µ Kromasil) | Phosphate buffer (pH 4.5) and acetonitrile (30:70 v/v) | 0.8 | - | 7.03 (EGT) | wjpmr.comijpsnonline.comresearchgate.net |

| C18 Column (150mm, 4.6mm, 5μ) | Acetonitrile and Water (75:25 v/v) | 1.0 | 226 | - | ijbpas.com |

Stability-Indicating RP-HPLC Development

The development of stability-indicating RP-HPLC methods is crucial for the analysis of this compound in the presence of its degradation products and impurities. globalresearchonline.netijnrd.orgijpsnonline.comresearchgate.net These methods are designed to accurately quantify the intact drug substance even when degradation has occurred, as required by regulatory guidelines such as those from the ICH. globalresearchonline.netijnrd.org

Stability-indicating RP-HPLC methods for Evogliptin tartrate have been developed and validated. globalresearchonline.netijnrd.orgijpsnonline.comresearchgate.net These methods involve subjecting the drug to various stress conditions, including acid and base hydrolysis, oxidation, thermal degradation, and exposure to UV light, to generate degradation products. globalresearchonline.netijnrd.org The chromatographic method is then optimized to ensure that the peak corresponding to Evogliptin is well-separated from the peaks of its degradation products and impurities. globalresearchonline.netijnrd.org

One reported stability-indicating method used a Hypersil BDS C18 column with a mobile phase of Buffer: Methanol (45:55 v/v) and detected at 265 nm, with a retention time of 5.310 minutes for Evogliptin tartrate. globalresearchonline.net Another method for the simultaneous estimation of Evogliptin and metformin used a symmetry C-18 column with a mobile phase of phosphate buffer (pH 4.5) and acetonitrile (30:70 v/v), detecting Evogliptin at a retention time of 7.03 minutes. ijpsnonline.comresearchgate.net These methods have been validated for parameters such as specificity, linearity, accuracy, precision, and robustness, confirming their suitability for stability studies and routine analysis. globalresearchonline.netijnrd.orgijpsnonline.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an analytical technique utilized for the separation, identification, and quantification of compounds. It offers advantages such as simultaneous analysis of multiple samples, low solvent consumption, and cost-effectiveness. While detailed specific HPTLC methods solely for this compound were not extensively detailed in the immediate search results, HPTLC has been explored for the analysis of Evogliptin, sometimes in combination with other drugs like Metformin Hydrochloride, and for stability-indicating purposes researchgate.netwjpmr.comajpaonline.com. The application of HPTLC in the analysis of Evogliptin involves principles of chromatography where the compound separates based on its interaction with the stationary phase (a thin layer of adsorbent material on a plate) and the mobile phase (a solvent system). Detection and quantification are typically achieved using a densitometer at a specific wavelength.

Method Validation Parameters and Criteria

Analytical method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. Validation parameters, as per guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), robustness, and ruggedness ijpsonline.comijpsonline.comresearchgate.netijbpas.combrjac.com.br. System suitability testing is also performed to ensure the performance of the chromatographic system ijbpas.comimpactfactor.orghumanjournals.com.

Accuracy and Precision Studies

Accuracy refers to the closeness of agreement between the value found and the accepted true value. Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. These are typically evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. ijpsonline.comijpsonline.comresearchgate.netijbpas.combrjac.com.brijprajournal.com

Studies on the validation of analytical methods for Evogliptin have reported accuracy and precision data. For a UV spectrophotometric method, accuracy studies conducted using a spiking method showed recoveries ranging from 97.07 % to 106.13 % ijpsonline.comijpsonline.comresearchgate.net. The percentage relative standard deviation (% RSD) for intra-day precision was reported as 0.44, and for inter-day precision, it was 0.59, indicating good precision ijpsonline.comijpsonline.comresearchgate.net. For an RP-HPLC method, accuracy determined by recovery studies was found to be in the range of 98-102% at different levels ijbpas.comimpactfactor.org. The repeatability (% RSD) for this method was 0.20 for Evogliptin, and intra-day precision (% RSD) ranged between 0.76 and 1.59 impactfactor.org. Another RP-HPLC method reported accuracy in the range of 99.87% to 100.47% and RSD% for precision less than 2% ijprajournal.com.

Accuracy and Precision Data Examples

| Method | Study Type | Recovery Range (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| UV Spectrophotometry | Spiking Method | 97.07 - 106.13 | 0.44 | 0.59 |

| RP-HPLC | Recovery Studies | 98 - 102 | 0.76 - 1.59 | - |

| RP-HPLC | Recovery Studies | 99.87 - 100.47 | < 2 | < 2 |

Note: Specific inter-day precision data for the second RP-HPLC entry was not available in the provided snippets.

Linearity and Range Determination

Linearity establishes the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision. ijbpas.combrjac.com.br

For a validated UV spectrophotometric method, Evogliptin showed linearity over the range of 2-48 µg/ml with a correlation coefficient of 0.996 and a regression equation of y=0.0032x+0.0005 ijpsonline.comijpsonline.comresearchgate.net. Another UV method reported linearity in the range of 10-100 µg/mL brjac.com.br. For RP-HPLC methods, linearity ranges reported include 2.5-12.5 µg/ml for Evogliptin with a correlation coefficient (r²) of 0.999 ijbpas.comijnrd.org. Another RP-HPLC method showed linearity in the range of 10-50 µg/ml ijpsnonline.com.

Linearity and Range Data Examples

| Method | Concentration Range (µg/ml) | Correlation Coefficient (r or r²) | Regression Equation |

| UV Spectrophotometry | 2 - 48 | 0.996 | y = 0.0032x + 0.0005 |

| UV Spectrophotometry | 10 - 100 | - | - |

| RP-HPLC | 2.5 - 12.5 | 0.999 | y = 237.4x - 48.67 (for Evogliptin tartrate in one study) ijnrd.org |

| RP-HPLC | 10 - 50 | - | - |

Note: Regression equations and correlation coefficients were not consistently available for all reported linearity ranges in the provided snippets.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of analyte in a sample that can be detected, though not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. researchgate.netijpsonline.comijpsonline.comresearchgate.netijbpas.combrjac.com.br LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve researchgate.netijpsonline.comijpsonline.comresearchgate.net.

For a UV spectrophotometric method, the LOD for Evogliptin was determined to be 1.1 µg/ml and the LOQ was 3.33 µg/ml ijpsonline.comijpsonline.comresearchgate.net. An RP-HPLC method reported an LOD of 1.89 µg/mL and an LOQ of 3.4 µg/mL for Evogliptin ijbpas.com. Another RP-HPLC method found the LOD to be 0.733 µg/ml and the LOQ to be 2.221 µg/ml ijnrd.org. For Evogliptin tartrate, one study reported an LOD of 0.006 µg/mL and an LOQ of 0.017 µg/mL impactfactor.org.

LOD and LOQ Data Examples

| Method | LOD (µg/ml) | LOQ (µg/ml) |

| UV Spectrophotometry | 1.1 | 3.33 |

| RP-HPLC | 1.89 | 3.4 |

| RP-HPLC | 0.733 | 2.221 |

| RP-HPLC (Evogliptin Tartrate) | 0.006 | 0.017 |

Robustness and Ruggedness Assessments

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. Ruggedness assesses the degree of reproducibility of test results under a variety of normal testing conditions, such as different analysts, laboratories, instruments, and lots of reagents. ijpsonline.comijpsonline.comresearchgate.netijbpas.combrjac.com.br

Robustness of a UV spectrophotometric method for Evogliptin was determined by measuring absorbance at slightly different wavelengths (e.g., 263 nm, 266 nm, and 269 nm), and the results showed good % RSD values, suggesting the method is robust ijpsonline.comijpsonline.comresearchgate.net. Ruggedness was assessed by performing the method with two different analysts ijpsonline.comijpsonline.comresearchgate.net. For RP-HPLC methods, robustness has been studied by making small changes in parameters such as mobile phase ratio, pH, and flow rate, with results typically showing % RSD values less than 2% ijbpas.comijnrd.org. Ruggedness results for one method indicated that changes in analysts could affect assay results ijpsonline.comresearchgate.net.

System Suitability Testing

System suitability testing is an integral part of chromatographic methods, performed to ensure that the chromatographic system is functioning correctly at the time of analysis. These tests verify the resolution, column efficiency (theoretical plates), tailing factor, and repeatability of the system ijbpas.comimpactfactor.orghumanjournals.com. Parameters are evaluated to confirm that the system's performance is adequate for the intended analysis impactfactor.orghumanjournals.com. For RP-HPLC methods for Evogliptin, system suitability parameters have been assessed, and results have been reported to be within acceptable limits ijprajournal.comijpsnonline.com.

Forced Degradation and Stability Studies

Forced degradation studies on this compound (or its tartrate salt, which is often used in formulations) have been conducted to evaluate its stability profile under different stress conditions. These studies are essential for developing robust stability-indicating analytical methods capable of separating the active pharmaceutical ingredient from its degradation products and impurities. Various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), have been employed for these investigations. researchgate.netresearchgate.netpatsnap.comresearchgate.netresearchgate.net

Acidic Degradation Pathways

This compound has been shown to undergo degradation under acidic conditions. Studies have utilized various concentrations of hydrochloric acid (HCl) and different temperatures and exposure times to assess the extent of degradation. For instance, degradation has been observed when Evogliptin is treated with 0.1N HCl at 80°C for 2 hours, resulting in the identification of a de-fluorinated derivative as a degradation product. Another study using 1M HCl for 4 hours also reported acidic degradation. globalresearchonline.netijnrd.org Under acidic stress (0.1N HCl) at room temperature for 30 minutes, a significant percentage of degradation (40.08%) of standard Evogliptin has been reported using an HPTLC method. researchgate.net

| Acidic Degradation Conditions | Time | Temperature | Observed Degradation (%) | Analytical Method | Degradation Products Identified |

| 0.1N HCl | 2 hours | 80°C | Not specified | HPLC-PDA | De-fluorinated derivative (m/z 432.1) |

| 1M HCl | 4 hours | Not specified | Not specified | Not specified | Not specified |

| 0.1N HCl | 30 minutes | Room temperature | 40.08% (Standard) | HPTLC | Not specified |

Alkaline Degradation Pathways

Alkaline hydrolysis also contributes to the degradation of this compound. Investigations into alkaline degradation have involved the use of sodium hydroxide (B78521) (NaOH) at varying concentrations and conditions. Exposure to 0.1N NaOH at 80°C for 2 hours has been shown to cause degradation, leading to the formation of an oxo-piperazinone degradation product. Another study using 0.1N NaOH for 3 hours also indicated alkaline degradation. globalresearchonline.netijnrd.org An HPTLC method reported 14.10% degradation of standard Evogliptin under alkaline conditions (0.1N NaOH) at room temperature for 30 minutes. researchgate.net

| Alkaline Degradation Conditions | Time | Temperature | Observed Degradation (%) | Analytical Method | Degradation Products Identified |

| 0.1N NaOH | 2 hours | 80°C | Not specified | HPLC-MS | Oxo-piperazinone (m/z 398.2) |

| 0.1N NaOH | 3 hours | Not specified | Not specified | Not specified | Not specified |

| 0.1N NaOH | 30 minutes | Room temperature | 14.10% (Standard) | HPTLC | Not specified |

Oxidative Degradation Profiles

Oxidative stress has been identified as a significant factor in the degradation of this compound. Studies employing hydrogen peroxide (H₂O₂) have demonstrated its susceptibility to oxidation. For example, exposure to 3% H₂O₂ at 25°C for 10 hours resulted in the formation of a sulfoxide (B87167) analog degradation product. Another study using 3% H₂O₂ for 10 hours also reported oxidative degradation. globalresearchonline.net Oxidative degradation using 3% H₂O₂ at room temperature for 30 minutes resulted in 15.57% degradation of standard Evogliptin according to one HPTLC method. researchgate.net Some research indicates that Evogliptin may be most labile under oxidative conditions, suggesting the need for protective packaging. Up to five degradation peaks have been observed under oxidative stress using HPTLC or RP-HPLC.

| Oxidative Degradation Conditions | Time | Temperature | Observed Degradation (%) | Analytical Method | Degradation Products Identified |

| 3% H₂O₂ | 10 hours | 25°C | Not specified | HPLC-UV | Sulfoxide analog (m/z 452.3) |

| 3% H₂O₂ | 10 hours | Not specified | Not specified | Not specified | Not specified |

| 3% H₂O₂ | 30 minutes | Room temperature | 15.57% (Standard) | HPTLC | Not specified |

Thermal Degradation Characteristics

This compound has shown varying degrees of degradation under thermal stress depending on the conditions applied. Heating the compound at 105°C for 16 hours has been reported to result in no significant degradation in one study. However, other studies have reported thermal degradation. For instance, heating at 60°C for 30 minutes resulted in 14.75% degradation of standard Evogliptin in an HPTLC study. researchgate.net Another study involving heating at 105°C for 16 hours reported 14.27% degradation for the standard and 14.98% for the sample. globalresearchonline.net

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity. This relationship can then be used to predict the activity of new, untested compounds. QSAR studies have been applied to DPP-4 inhibitors, including those structurally related to Evogliptin (B1263388), to identify key structural features that contribute to inhibitory potency. rsc.orgmdpi.comajrconline.orgbrieflands.com

Correlation of Structural Descriptors with Biological Activity

QSAR models correlate various structural descriptors with the observed biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) against DPP-4. These descriptors can represent different aspects of a molecule's structure and properties, including electronic, steric, and hydrophobic features. By analyzing these correlations, researchers can identify which structural characteristics are important for potent DPP-4 inhibition. rsc.orgmdpi.comajrconline.orgbrieflands.com The fundamental principle is that variations in biological activity among compounds are a consequence of differences in their structural properties. ajrconline.org

Application of 2D and 3D Molecular Descriptors

QSAR studies on DPP-4 inhibitors frequently utilize both 2D and 3D molecular descriptors. rsc.org 2D descriptors are calculated from the molecule's connection table and can include properties like molecular weight, number of rotatable bonds, and topological indices. 3D descriptors, on the other hand, capture the three-dimensional arrangement of atoms and their spatial properties, such as molecular volume, surface area, and pharmacophore features. rsc.org The application of 3D descriptors allows for a more comprehensive understanding of how the molecule's shape and electronic distribution influence its interaction with the enzyme's active site. rsc.orgajrconline.org

Integration of Quantum Chemical Calculations in QSAR

Quantum chemical calculations can provide valuable electronic descriptors that are crucial for developing robust QSAR models. These calculations can determine properties such as atomic charges, molecular orbitals (e.g., HOMO and LUMO energies), dipole moments, and electrostatic potentials. rsc.orgmdpi.comajrconline.org Integrating these quantum chemically derived descriptors into QSAR models can enhance their predictive power by accounting for the electronic interactions that play a significant role in ligand-protein binding. rsc.orgmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a small molecule ligand, such as Evogliptin, and a target protein, such as DPP-4, at an atomic level.

Elucidation of Ligand-Protein Binding Modes

Molecular docking predicts the preferred binding orientation (pose) and affinity of a ligand within the active site of a protein. For Evogliptin, docking studies, often supported by experimental crystal structures, have revealed its specific binding mode within the human DPP-4 enzyme. alkemlabs.comdaneshyari.comresearchgate.netresearchgate.netnih.gov Evogliptin is known to bind non-covalently to the catalytic site of human DPP4. alkemlabs.comresearchgate.net Analysis of crystal structures of Evogliptin in complex with human DPP4 (e.g., PDB ID: 5Y7K) provides detailed insights into these interactions. researchgate.netnih.gov

Conformational Analysis of Evogliptin in Enzyme Binding

Conformational analysis is crucial for understanding how a molecule like Evogliptin interacts with the binding site of DPP-4. Studies involving the crystal structures of Evogliptin complexed with human DPP-4 have provided detailed insights into its binding mode. researchgate.netnih.gov Analysis of these structures, coupled with inhibitory activity data, suggests that specific moieties within the Evogliptin structure adopt conformations that facilitate key interactions with the enzyme's active site. researchgate.netnih.gov

The binding of the trifluorophenyl moiety of Evogliptin is observed in the S1 pocket of DPP-4. researchgate.netnih.gov The piperazine-2-one moiety engages in hydrophobic interactions with residues such as Phe357 in the S2 extensive subsite. researchgate.netnih.gov Furthermore, the (R)-β-amine group forms multiple hydrogen bonds within the S2 pocket, and contacts made by the (R)-tert-butyl group with Arg125 contribute to the high potency observed for Evogliptin. researchgate.netnih.gov

Computational methods, such as molecular dynamics simulations, can be used to study the dynamic behavior and conformational flexibility of ligands within the enzyme binding site. mdpi.com While specific detailed conformational analysis studies of Evogliptin using molecular dynamics were not extensively detailed in the search results beyond general applications in DPP-4 inhibitor studies, the principle involves simulating the molecule's movement and preferred shapes when bound to the protein, providing a more complete picture than static crystal structures alone. mdpi.com

Rational Drug Design and Analog Development

Rational drug design approaches, both ligand-based and structure-based, have been employed in the discovery and optimization of DPP-4 inhibitors, including the development of Evogliptin and its analogues. nih.govbiosolveit.degardp.org

Ligand-Based Drug Design (LBDD) leverages the knowledge of existing active molecules (ligands) to design new compounds with similar biological activity. biosolveit.degardp.org This approach is particularly useful when the 3D structure of the target protein is not available or not fully understood. LBDD methods involve analyzing the chemical properties, pharmacophores, and 2D/3D structures of known DPP-4 inhibitors to identify common features essential for binding and activity. biosolveit.degardp.orgajchem-a.com Techniques such as QSAR (Quantitative Structure-Activity Relationship) analysis, pharmacophore modeling, and molecular similarity searches fall under LBDD. ajchem-a.comrsc.org These methods aim to establish correlations between the chemical structures of a series of compounds and their observed biological activities, allowing for the prediction of activity for new, untested molecules. gardp.orgajchem-a.comrsc.org While the search results mention LBDD in the context of DPP-4 inhibitor discovery generally and in studies of other compound series nih.govajchem-a.com, specific detailed LBDD studies focused solely on Evogliptin were not prominently found. However, the principles of LBDD would have implicitly guided the early stages of identifying lead compounds with the β-amino amide and piperazine-2-one scaffold found in Evogliptin.

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of the target protein, DPP-4, to design ligands that fit into its active site and interact favorably with key amino acid residues. brieflands.comnih.gov Techniques like molecular docking and molecular dynamics simulations are central to SBDD. mdpi.comnih.govrsc.org Molecular docking predicts the preferred binding orientation and conformation of a ligand within the active site, estimating the binding affinity. mdpi.comnih.govrsc.org Molecular dynamics simulations provide insights into the stability of the protein-ligand complex and the dynamic nature of their interactions over time. mdpi.comrsc.org

The availability of crystal structures of human DPP-4, including complexes with inhibitors like Evogliptin, has been instrumental for SBDD efforts. researchgate.netnih.gov These structures reveal the specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that contribute to the binding affinity and selectivity of Evogliptin. researchgate.netnih.gov SBDD allows for the rational modification of the ligand structure to optimize these interactions and improve potency or introduce desired properties. brieflands.com Studies have used docking to rationalize the binding modes of compounds with DPP-4 and molecular dynamics to study the stability of these complexes. rsc.org

The design and synthesis of novel analogues of Evogliptin have been pursued to explore the SAR and potentially identify compounds with improved properties. This involves modifying different parts of the Evogliptin structure, such as the trifluorophenyl moiety, the β-amino amide linker, the piperazine-2-one ring, or the tert-butoxymethyl group, and evaluating the impact of these modifications on DPP-4 inhibitory activity and other pharmacological properties.

SAR studies on series of piperazines containing a fluorophenyl β-amino amide moiety, similar to the core of Evogliptin, have been reported. researchgate.net These studies have shown that modifications to the molecule can lead to potent and selective DPP-4 inhibitors. For instance, simplification of the molecule and incorporation of multiple fluorine atoms on the phenyl ring have yielded potent analogues. researchgate.net The synthesis and evaluation of piperazine-2-one derivatives with a β-amino amide moiety have identified compounds with significant DPP-4 inhibition. researchgate.net

While specific detailed data tables on the SAR of numerous Evogliptin analogues were not comprehensively available in the search results, the principle involves synthesizing a series of compounds with systematic structural variations and measuring their inhibitory activity (e.g., IC50 values) against DPP-4. This data is then used to deduce which structural features are important for activity and to guide the design of further analogues.

Conceptual Table: SAR of Hypothetical Evogliptin Analogues (Illustrative Example)

| Analogue Structure (Modification) | DPP-4 IC50 (nM) | Key SAR Insight (Hypothetical) |

| Evogliptin (Reference) | ~1-10 | Baseline potency |

| Modification A (e.g., different aryl group) | Higher/Lower | Impact of aryl substitution |

| Modification B (e.g., change in linker) | Higher/Lower | Importance of linker length/flexibility |

| Modification C (e.g., change in piperazine (B1678402) substituent) | Higher/Lower | Role of piperazine substituents |

The design of novel analogues is often guided by both LBDD and SBDD approaches, using computational predictions to prioritize synthesis efforts. brieflands.comnih.gov

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a compound can exhibit significantly different biological activities, pharmacokinetic profiles, and safety. wikipedia.org Evogliptin contains multiple stereocenters, leading to the possibility of different stereoisomers, including enantiomers and diastereomers. wikipedia.org Diastereomers are stereoisomers that are not mirror images of each other and have different configurations at one or more, but not all, equivalent stereocenters. wikipedia.orglibretexts.org Unlike enantiomers, diastereomers typically have different physical and chemical properties, including melting points, boiling points, solubility, and chromatographic behavior, which can be exploited for separation. wikipedia.orglibretexts.org They can also exhibit different reactivity. wikipedia.org

Evogliptin itself is a specific stereoisomer, with defined (R) configurations at two key chiral centers: the β-amine carbon and the carbon bearing the tert-butoxymethyl group in the piperazine ring. wikipedia.orgresearchgate.netnih.gov The synthesis of Evogliptin involves achieving the correct stereochemistry at these centers to ensure optimal binding to DPP-4 and desired pharmacological activity. researchgate.net

Studies have reported on the crystal structures of Evogliptin and its (S,R) diastereomer (DA-12228) complexed with human DPP-4. researchgate.netnih.gov Comparing the binding modes and inhibitory activities of Evogliptin (R,R) and its (S,R) diastereomer provides direct evidence of the importance of stereochemistry for potent DPP-4 inhibition. The analysis of these diastereomers highlights how subtle differences in spatial arrangement can impact interactions with the enzyme's active site, influencing binding affinity and efficacy. researchgate.netnih.gov The distinct binding modes observed for different stereoisomers underscore the necessity of rigorous stereochemical control during the synthesis and development of Evogliptin and its analogues.

The analysis of diastereomers is an essential part of the drug development process, involving their synthesis, separation, characterization, and evaluation of their biological properties to identify the most active and selective stereoisomer. wikipedia.orgepo.org

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Evogliptin HCl’s effects on metabolic disorders, and what endpoints are critical for validity?

- Answer : High-fat diet (HFD)-fed murine models are widely employed to study Evogliptin’s impact on body weight, glucose tolerance, and lipid metabolism. Key endpoints include plasma ALT (liver damage marker), total cholesterol, and tissue-specific parameters (e.g., liver weight/BW ratio) . Ensure consistency in HFD composition and treatment duration (e.g., 8 weeks in murine studies) to minimize variability. Food/water intake should be monitored to rule out confounding effects on weight changes .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

- Answer : Use preclinical pharmacokinetic data to establish dosing ranges. For example, in renal fibrosis studies, 300 mg/kg/day in mice demonstrated significant suppression of DPP-4 activity without adverse effects on body weight . Include vehicle controls and validate dose-dependent effects via biomarkers (e.g., phosphorylated Smad3 levels in TGF-β signaling pathways) .

Q. What analytical methods are validated for quantifying this compound in biological matrices or formulations?

- Answer : Reverse-phase HPLC (RP-HPLC) with Box–Behnken experimental design optimizes parameters like mobile phase pH and flow rate for robustness. Validation should follow ICH Q2(R2) guidelines, including linearity (e.g., 10–50 µg/mL), accuracy (recovery ≥98%), and precision (RSD <2%) .

Advanced Research Questions

Q. How does this compound modulate TGF-β/Smad3 signaling in renal fibrosis, and what experimental approaches confirm this mechanism?

- Answer : Evogliptin inhibits TGF-β-induced Smad3 phosphorylation, reducing extracellular matrix (ECM) proteins like fibronectin and type I collagen. Confirm via: